4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Benzothiazoles are organic compounds that contain a benzene ring fused to a thiazole ring . They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .
Synthesis Analysis
The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with aldehydes . The reaction conditions can vary, but it typically requires a catalyst and a suitable solvent .
Molecular Structure Analysis
The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can be reduced, oxidized, and can react with O-, N-, and S-nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their substituents. Generally, they are solid at room temperature and are soluble in common organic solvents .
Scientific Research Applications
Antitumor Applications
Antitumor Benzothiazoles Synthesis : A study explored the synthesis of N-acyl derivatives of arylamines, including compounds related to 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide, to understand their antitumor activities. The research indicated that metabolism plays a crucial role in the antitumor efficacy of these compounds, with N-acetylation and oxidation being key metabolic transformations. The study highlighted the selective antitumor activity of these compounds, especially against breast, ovarian, colon, and renal cell lines (Chua et al., 1999).
Antimicrobial Applications
Antibacterial Studies of Benzothiazole Derivatives : Research on the synthesis, characterization, and antibacterial evaluation of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes demonstrated their effectiveness against various bacterial strains. The study found these compounds to exhibit significant antibacterial activities, potentially offering a new class of antimicrobials (Obasi et al., 2017).
Medical Imaging Applications
MR Contrast Agents : A novel Gd-based MR contrast agent was synthesized for brain imaging, indicating the potential of benzothiazole derivatives in enhancing MR imaging. The synthesized compound showed improved relaxivity and stability, making it a promising candidate for brain-specific imaging applications (Saini et al., 2013).
Schistosomicidal Agents
Schistosomicidal Activity Evaluation : Benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and evaluated for schistosomicidal activity. The compounds displayed potent activity against Schistosoma mansoni, suggesting their potential as new schistosomicidal agents (Mahran et al., 2007).
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide It is known that benzothiazole derivatives, which include this compound, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The exact mode of action of This compound Benzothiazole derivatives, including this compound, are known to inhibit various enzymes, leading to antibacterial activity . The inhibition of these enzymes disrupts essential biochemical processes in bacteria, leading to their death.
Biochemical Pathways
The biochemical pathways affected by This compound The inhibition of enzymes such as dihydroorotase, dna gyrase, murb, peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase by benzothiazole derivatives can affect various biochemical pathways, including dna replication, cell wall synthesis, and energy metabolism .
Result of Action
The specific molecular and cellular effects of This compound The inhibition of essential enzymes in bacteria by benzothiazole derivatives can lead to disruption of critical biochemical processes, resulting in the death of the bacteria .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide has been found to interact with various enzymes and proteins. For instance, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase
Cellular Effects
Preliminary studies suggest that benzothiazole derivatives may have antibacterial activity against Pseudomonas aeruginosa and Escherichia coli
Properties
IUPAC Name |
4-acetyl-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-8(21)9-2-4-10(5-3-9)15(22)20-16-19-14-12(23-16)7-6-11(17)13(14)18/h2-7H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHOEVVTLKLFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.